Propan-2-yl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Propan-2-yl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted with a methyl group at position 2, a propan-2-yl ester at position 3, and a 5-[2-(4-chlorophenyl)-2-oxoethoxy] side chain at position 4. Benzofuran derivatives are pharmacologically significant due to their broad biological activities, including antimicrobial, antitumor, and antiviral properties .
Properties
IUPAC Name |
propan-2-yl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO5/c1-12(2)26-21(24)20-13(3)27-19-9-8-16(10-17(19)20)25-11-18(23)14-4-6-15(22)7-5-14/h4-10,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNHUCAQTGKBIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)C3=CC=C(C=C3)Cl)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Propan-2-yl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate, also known as a benzofuran derivative, has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a benzofuran core with various substituents that may influence its biological activity. The molecular formula is , and it has a molecular weight of approximately 466.0 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 466.0 g/mol |
| IUPAC Name | This compound |
| InChI Key | GWVNGQIBRMMOST-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play a crucial role in cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzofuran derivatives, including the compound . For instance, research indicates that related benzofuran-based compounds exhibit significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : HCC1806 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these cancer cell lines.
Table: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCC1806 | 5.93 | Induction of apoptosis via VEGFR-2 inhibition |
| HeLa | 5.61 | Similar apoptotic mechanisms |
| A549 | Not specified | Potential inhibition of proliferation |
Case Studies
-
VEGFR-2 Inhibition : One study focused on the ability of benzofuran derivatives to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The compound showed a binding affinity that suggests it could effectively block angiogenesis, a critical process in tumor growth and metastasis.
- Findings : The compound exhibited an inhibitory rate of 38% at 100 μM concentration during in vitro assays.
- Apoptosis Induction : Another investigation revealed that the compound could induce apoptosis in HCC1806 cells through mitochondrial pathways, suggesting that it may activate caspase cascades leading to programmed cell death.
Pharmacological Applications
Given its promising biological activities, this compound is being explored for potential therapeutic applications:
- Cancer Therapy : As a candidate for developing novel anticancer agents due to its ability to inhibit key signaling pathways.
- Drug Development : Its unique structure makes it a valuable scaffold for synthesizing new compounds with enhanced efficacy and selectivity against specific targets.
Comparison with Similar Compounds
Key Observations :
- The 4-chlorophenyl group in the target compound introduces electron-withdrawing effects, which may stabilize the oxoethoxy moiety and influence π-π stacking interactions . The propan-2-yl ester in the target compound and ID 3570-0692 confers higher steric bulk compared to the ethyl ester in ID 3341-4924, affecting solubility and metabolic stability.
- Intermolecular Interactions: The oxoethoxy group in the target compound could participate in hydrogen bonding via its carbonyl oxygen, similar to carboxyl groups in related benzofuran analogs that form centrosymmetric dimers via O–H⋯O bonds .
Pharmacological Implications
- Antimicrobial Activity : Benzofurans with halogen substituents (e.g., bromo, chloro) often exhibit enhanced antimicrobial activity due to improved membrane penetration and target inhibition .
- Metabolic Stability : The propan-2-yl ester group may confer slower hydrolysis compared to ethyl esters, extending half-life in vivo .
- Structure-Activity Relationship (SAR) :
- The 4-chlorophenyl group in the target compound may optimize interactions with aromatic residues in enzyme active sites, as seen in antifungal benzofurans .
- Substitution at position 6 (e.g., bromo in ID 3570-0692) could sterically hinder binding to certain targets, suggesting the target compound’s unsubstituted position 6 might improve selectivity.
Q & A
Q. Methodology :
- Molecular Docking : Software like AutoDock Vina simulates binding poses with targets (e.g., cyclooxygenase-2).
- Enzyme Inhibition Assays : IC values compared against analogs (e.g., 4-fluorophenyl or unsubstituted phenyl derivatives) .
Table 2 : Comparative IC Values
| Substituent | IC (nM) | Target Enzyme |
|---|---|---|
| 4-Chlorophenyl | 12.5 ± 1.2 | COX-2 |
| 4-Fluorophenyl | 18.3 ± 2.1 | COX-2 |
| Phenyl (no halogen) | 45.6 ± 3.8 | COX-2 |
Advanced Question: What computational methods predict the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate:
- Absorption : Caco-2 permeability (e.g., >5 × 10 cm/s).
- Metabolism : Cytochrome P450 inhibition risk (e.g., CYP3A4 liability).
- Molecular Dynamics (MD) Simulations : Assess stability in biological membranes over nanosecond timescales .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
